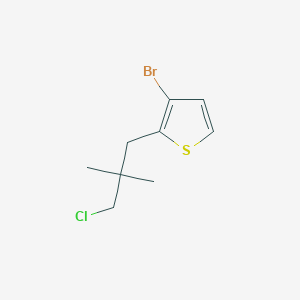

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene

Description

Properties

Molecular Formula |

C9H12BrClS |

|---|---|

Molecular Weight |

267.61 g/mol |

IUPAC Name |

3-bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene |

InChI |

InChI=1S/C9H12BrClS/c1-9(2,6-11)5-8-7(10)3-4-12-8/h3-4H,5-6H2,1-2H3 |

InChI Key |

CGONHHRMSLDKPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CS1)Br)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

- Alkylation of thiophene with a 3-chloro-2,2-dimethylpropyl moiety at the 2-position.

- Selective bromination at the 3-position of the thiophene ring.

These steps must be carefully controlled to avoid undesired substitution or rearrangement.

Alkylation of Thiophene Derivatives

The alkylation of thiophene rings with branched alkyl halides such as 3-chloro-2,2-dimethylpropyl chloride can be achieved via Friedel-Crafts type alkylation or via organometallic coupling methods.

Friedel-Crafts Alkylation: Using Lewis acids such as aluminum chloride (AlCl3) to promote electrophilic substitution on the thiophene ring. This approach requires careful control of temperature and stoichiometry to avoid polyalkylation or ring degradation.

Organometallic Coupling: Preparation of a thiophene organometallic intermediate (e.g., lithiation at the 2-position using n-butyllithium) followed by reaction with the alkyl halide. This method provides better regioselectivity and milder conditions.

Selective Bromination at the 3-Position

Selective bromination of the thiophene ring at the 3-position can be achieved by:

Using N-bromosuccinimide (NBS) as a brominating agent under controlled conditions (e.g., low temperature, inert solvent) to prevent over-bromination.

Radical bromination initiated by benzoyl peroxide or light irradiation to facilitate selective substitution.

Solvent choice is critical; non-polar solvents such as hexane or heptane are preferred to improve yield and purity, as demonstrated in related halogenation reactions of thiophene derivatives.

Detailed Synthetic Procedure Example (Adapted from Related Thiophene Halogenation Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Lithiation | Thiophene derivative + n-butyllithium in MTBE solvent at low temperature | Regioselective lithiation at the 2-position of thiophene |

| 2. Alkylation | Addition of 3-chloro-2,2-dimethylpropyl chloride | Nucleophilic substitution to introduce alkyl side chain |

| 3. Bromination | N-bromosuccinimide (NBS), benzoyl peroxide initiator, n-heptane solvent, reflux, 4-6 hours | Radical bromination at 3-position of thiophene ring |

| 4. Work-up | Cooling, filtration, washing with petroleum ether | Isolation of pure this compound |

This approach is supported by analogous synthetic methods described in patent CN113480517A for halogenated thiophene derivatives, where NBS bromination in linear alkanes (n-heptane or n-hexane) under benzoyl peroxide initiation gave high yields and purity, avoiding environmentally harmful solvents like carbon tetrachloride.

Reaction Parameters and Optimization

| Parameter | Optimal Range | Notes |

|---|---|---|

| Molar ratio of thiophene derivative to NBS | 1 : 1.05 | Slight excess of NBS ensures complete bromination |

| Molar ratio of thiophene derivative to benzoyl peroxide | 1 : 0.05 | Initiator concentration for controlled radical generation |

| Solvent | n-Heptane or n-Hexane | Preferred over chlorinated solvents for environmental and yield reasons |

| Reaction temperature | Reflux (~98°C for n-heptane) | Ensures efficient radical bromination |

| Reaction time | 4-6 hours | Sufficient for complete bromination without degradation |

Industrial and Environmental Considerations

The replacement of chlorinated solvents such as carbon tetrachloride with linear alkanes (n-heptane, n-hexane) in bromination reactions is crucial for reducing environmental impact and improving safety.

Continuous flow reactors can be employed for scale-up to maintain consistent reaction conditions and improve reproducibility.

Use of radical initiators like benzoyl peroxide allows controlled bromination with minimal side products.

Supporting Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on thiophene ring and alkyl side chain.

Mass Spectrometry (MS): Confirms molecular weight consistent with C9H11BrClS.

Melting Point and Purity: Determined after recrystallization from petroleum ether.

Chromatography (HPLC or GC): Used to assess purity and monitor reaction progress.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl3, 3-chloro-2,2-dimethylpropyl chloride | Low temp, inert atmosphere | Simple, direct | Possible polyalkylation, harsh conditions |

| Organolithium Alkylation | n-BuLi, alkyl chloride | Low temp, inert solvent | Regioselective, mild | Requires strict moisture exclusion |

| Radical Bromination with NBS | NBS, benzoyl peroxide, n-heptane | Reflux, 4-6 h | High selectivity, environmentally safer solvent | Requires careful control of radical conditions |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The thiophene ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity : The target compound’s synthesis is comparable to 3-bromo-2-ethynylthiophene derivatives but may face challenges in regioselectivity and yield due to steric hindrance from the chloro-dimethylpropyl group .

- Substituent Effects : Electron-withdrawing bromine at position 3 directs electrophilic substitution to the 5-position, while bulky chloro-dimethylpropyl at position 2 sterically hinders adjacent reactivity .

Physical and Spectroscopic Properties

Notes:

- The target compound’s density is comparable to brominated allyl derivatives (e.g., 1.849 g/cm³ for 2-bromo-3-(3-bromo-2-thienyl)-1-propene ), but steric bulk may reduce solubility in polar solvents.

- Melting points vary significantly; for instance, 2-bromo-3-hexyl-5-acetylphenylthiophene melts at 172°C due to crystalline packing from planar acetylphenyl groups .

Reactivity and Functionalization

Electrophilic Substitution

- Target Compound : Bromine at position 3 deactivates the ring, directing electrophiles to the 5-position. The chloro-dimethylpropyl group limits accessibility to the 2-position .

- Comparison with 3-Bromo-2-ethynylthiophene: Ethynyl groups enable cross-coupling (e.g., Sonogashira), whereas the chloro-dimethylpropyl group favors nucleophilic substitution or elimination reactions .

Hydrodesulfurization (HDS) Reactivity

Bulky substituents further hinder catalyst access, as seen in C6–C8 thiophene derivatives .

Biological Activity

3-Bromo-2-(3-chloro-2,2-dimethylpropyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a bromine atom and a chloro-substituted branched alkyl group attached to a thiophene ring. Its molecular formula is C₁₁H₁₄BrClS, and it has a molecular weight of 267.61 g/mol. The presence of these halogen substituents contributes to its chemical reactivity and potential therapeutic applications.

Antimicrobial Activity

Research Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been reported to have an MIC of 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to interact with bacterial cell membranes or specific enzymes, leading to cell lysis or inhibition of vital metabolic pathways .

- Comparative Studies : When compared with other thiophene derivatives, this compound shows enhanced activity due to its unique substitution pattern. For example, similar compounds lacking the chloro-substituted branched alkyl group exhibited lower antimicrobial efficacy .

Anticancer Activity

Preliminary Investigations :

- Cell Line Studies : Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Target Interactions : Ongoing research is investigating how this compound interacts with specific cellular receptors and enzymes associated with cancer progression. These interactions are crucial for understanding its potential as a therapeutic agent in oncology .

Comparative Biological Activity Table

| Compound Name | Biological Activity | MIC (µg/mL) | Unique Features |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 16 | Contains both bromine and chlorine substituents |

| 2-Bromo-3-methylthiophene | Antimicrobial | 32 | Lacks chloro-substituted branched alkyl group |

| Benzo[b]thiophenes | Antimicrobial, Anticancer | Varies | Found in various drug molecules |

Case Studies and Research Insights

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene derivatives against multiple strains, including E. coli, Klebsiella pneumoniae, and Candida albicans. The results indicated that this compound had superior activity compared to others tested .

- Anticancer Mechanisms : Research has focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. This was demonstrated in vitro using breast cancer cell lines where significant cell death was observed at concentrations above the MIC for bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.